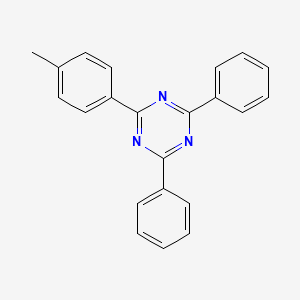

2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine

Beschreibung

Overview of the 1,3,5-Triazine (B166579) Heterocyclic Scaffold in Contemporary Chemical Research

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic ring composed of alternating carbon and nitrogen atoms. This core structure is a cornerstone in various areas of chemical research due to its unique electronic nature and versatile functionalization possibilities. The presence of three electronegative nitrogen atoms makes the triazine ring electron-deficient, which imparts a high electron affinity. This inherent electronic characteristic is a key factor in the widespread application of triazine derivatives in fields ranging from medicinal chemistry to materials science.

In the realm of materials, the robust and planar nature of the triazine scaffold, combined with its thermal stability, makes it an attractive building block for a variety of functional organic materials. These materials are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.

Importance of Aryl Substitution Patterns in Modulating the Properties of 1,3,5-Triazine Derivatives

The properties of the 1,3,5-triazine core can be precisely tuned by the attachment of various substituent groups. Aryl (aromatic ring) substituents are of particular importance as they can significantly influence the electronic, photophysical, and morphological characteristics of the resulting molecule. The nature and position of these aryl groups can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters in determining its function in electronic devices. chemicalbook.comnih.gov

By strategically selecting the aryl substituents, chemists can control properties such as the emission color in OLEDs, the light-harvesting capabilities in solar cells, and the charge transport mobility. For instance, attaching electron-donating or electron-withdrawing groups to the aryl rings can modulate the intramolecular charge transfer (ICT) characteristics of the triazine derivative, leading to tailored photophysical behaviors. nih.govrsc.org The synthesis of unsymmetrically substituted triazines, like 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine, allows for even finer control over these properties compared to their symmetrically substituted counterparts.

Research Context and Potential Significance of this compound within Advanced Materials Science

This compound is an unsymmetrical triaryl-substituted triazine that has garnered interest in the field of advanced materials. Its structure, featuring two phenyl groups and one p-tolyl group, offers a balance of electronic properties and processability. The tolyl group, with its electron-donating methyl substituent, can subtly modify the electronic landscape of the triazine core compared to the unsubstituted phenyl groups.

Recent research has highlighted the utility of such compounds. For example, a sustainable and cost-effective method for the large-scale synthesis of this compound has been developed using nickel pincer-type complexes as catalysts. acs.org This development underscores the practical relevance and potential for commercial application of this specific triazine derivative.

The primary application of aryl-substituted triazines, including this compound, lies in their use as electron-transport materials (ETMs) in OLEDs. chemspider.com The electron-deficient triazine core facilitates the efficient transport of electrons, a crucial function in the operation of these devices. The specific substitution pattern of this compound can influence key performance metrics of OLEDs, such as their efficiency and operational stability.

Detailed Research Findings

While specific detailed research findings on the photophysical and thermal properties of this compound are not extensively available in the public domain, the properties of closely related triaryl-1,3,5-triazines provide valuable insights. The data presented in the following tables are illustrative of the typical properties of this class of compounds and are based on available information for analogous structures.

Table 1: Physicochemical Properties of Aryl-Substituted 1,3,5-Triazines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C₂₄H₁₉N₃ | 349.43 | Solid |

| 2,4,6-Triphenyl-1,3,5-triazine (B147588) | C₂₁H₁₅N₃ | 309.37 | Solid |

| 2,4,6-Tri-p-tolyl-1,3,5-triazine | C₂₄H₂₁N₃ | 351.45 | Solid |

Table 2: Illustrative Electronic and Thermal Properties of Aryl-Substituted 1,3,5-Triazines

| Property | Typical Value Range for Triaryl-1,3,5-Triazines | Significance in Materials Science |

| HOMO Energy Level | -5.8 to -6.2 eV | Determines the energy barrier for hole injection and influences the stability of the material. |

| LUMO Energy Level | -2.7 to -3.1 eV | Dictates the ease of electron injection and transport. A lower LUMO level is generally desirable for ETMs. |

| Triplet Energy (ET) | > 2.7 eV | A high triplet energy is crucial for host materials in phosphorescent OLEDs to prevent energy back-transfer from the dopant. |

| Glass Transition Temperature (Tg) | > 100 °C | A high Tg indicates good morphological stability of thin films, leading to longer device lifetimes. |

| Decomposition Temperature (Td) | > 350 °C | High thermal stability is essential for materials used in devices that operate at elevated temperatures. |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C22H17N3 |

|---|---|

Molekulargewicht |

323.4 g/mol |

IUPAC-Name |

2-(4-methylphenyl)-4,6-diphenyl-1,3,5-triazine |

InChI |

InChI=1S/C22H17N3/c1-16-12-14-19(15-13-16)22-24-20(17-8-4-2-5-9-17)23-21(25-22)18-10-6-3-7-11-18/h2-15H,1H3 |

InChI-Schlüssel |

SJVPUWOURQRDHF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C). For 2,4-diphenyl-6-(p-tolyl)-1,3,5-triazine, NMR analysis confirms the precise arrangement of the phenyl and p-tolyl substituents on the triazine core.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The methyl group (–CH₃) of the p-tolyl substituent is highly shielded and thus appears at a characteristic upfield position. The aromatic protons on the phenyl and p-tolyl rings resonate in the downfield region, with their specific shifts and coupling patterns revealing their positions relative to each other and to the triazine ring. A notable feature is the distinct signal for the protons on the phenyl groups attached to the triazine ring, which appear at approximately 8.72 ppm. google.com The methyl protons of the p-tolyl group are observed further upfield, around 2.40 ppm. google.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon atoms of the central 1,3,5-triazine (B166579) ring are highly deshielded due to the electronegativity of the adjacent nitrogen atoms, causing them to resonate at a significantly downfield position, often in the range of 169-172 ppm. The carbons of the aromatic rings and the methyl group appear at more characteristic upfield shifts.

The following table summarizes the key NMR data for this compound, based on reported values for the compound and its close structural analogs.

| Nucleus | Assignment | Chemical Shift (δ) [ppm] | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons (Phenyl) | ~8.72 | google.com |

| Methyl Protons (p-tolyl) | ~2.40 | google.com | |

| ¹³C | Triazine Ring Carbons | ~171 | |

| Methyl Carbon (p-tolyl) | ~21-22 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which confirms its molecular formula, C₂₂H₁₇N₃.

The calculated exact mass of the molecule is 323.14225 g/mol , and experimental measurements from HRMS would be expected to align closely with this value. The nominal molecular weight is 323.4 g/mol .

Electron Ionization (EI) is a common MS technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The analysis of these fragment ions provides valuable structural information. The fragmentation pattern of this compound is expected to involve cleavages of the bonds between the aromatic substituents and the triazine ring. Common fragments would include ions corresponding to the phenyl cation ([C₆H₅]⁺ at m/z 77) and the tolyl cation ([C₇H₇]⁺ at m/z 91). The stability of the triazine ring might also lead to fragments containing this core structure.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₁₇N₃ | |

| Molecular Weight (Nominal) | 323.4 g/mol | |

| Exact Mass | 323.142247555 Da | |

| Expected Key Fragments (m/z) | [M]⁺˙ (323), [M-C₆H₅]⁺ (246), [M-C₇H₇]⁺ (232), [C₇H₇]⁺ (91), [C₆H₅]⁺ (77) |

X-ray Diffraction Analysis for Crystalline State Molecular Geometry

Studies on analogous compounds reveal that the central 1,3,5-triazine ring is typically planar or very nearly so. google.com The attached phenyl and p-tolyl rings are twisted out of the plane of the triazine ring to minimize steric hindrance between the ortho-hydrogens of the aryl groups and the nitrogen atoms of the heterocycle. The degree of this twist, defined by the dihedral angle between the plane of the aryl ring and the triazine ring, is a key structural parameter. In the solid state, the crystal packing is often stabilized by intermolecular interactions such as π–π stacking between the aromatic rings of adjacent molecules.

For a related compound, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, the triazine ring is slightly distorted from planarity and forms dihedral angles of 58.60° and 36.35° with the pendant phenyl rings. Similar geometries are anticipated for the title compound.

| Structural Feature | Expected Characteristic | Reference |

|---|---|---|

| Triazine Ring Geometry | Essentially planar | google.com |

| Aryl Ring Orientation | Twisted relative to the triazine ring | |

| Crystal Packing Forces | π–π stacking interactions |

Infrared (IR) Spectroscopy for Identification of Functional Groups and Intramolecular Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the triazine ring, the aromatic C-H bonds, the aromatic C=C bonds, and the methyl group.

The absence of strong, broad absorptions in the 3200-3600 cm⁻¹ region confirms the successful formation of the triazine and the absence of unreacted starting materials containing O-H or N-H groups. google.com The key vibrational bands are summarized below:

Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹, in the range of 3030-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methyl group on the tolyl substituent show characteristic stretches just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazine ring and the C=C bonds of the aromatic rings are found in the 1500-1600 cm⁻¹ region. A very strong absorption around 1515 cm⁻¹ is characteristic of the C=N stretching in the triazine ring.

Ring Stretching/Breathing Modes: The triazine ring also exhibits characteristic in-plane stretching or "breathing" modes, which can be observed in the fingerprint region of the spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3030 | |

| Aliphatic C-H Stretch (Methyl) | 2960 - 2850 | |

| Aromatic C=C Stretch | ~1600, ~1585 | |

| Triazine C=N Stretch | ~1515 (very strong) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by intense absorptions in the ultraviolet region, arising from π → π* electronic transitions within the conjugated system formed by the triazine and aromatic rings.

Due to the electron-deficient nature of the 1,3,5-triazine ring, it acts as an electron-accepting core. The phenyl and p-tolyl substituents act as electron-donating groups. This electronic structure gives rise to intramolecular charge-transfer (ICT) character in the electronic transitions. Typically, compounds of this class exhibit two main absorption bands.

A high-energy absorption band, often observed around 250 nm, corresponding to π → π* transitions localized on the aromatic rings.

A lower-energy absorption band, typically found at longer wavelengths (e.g., ~325 nm for related systems), which is attributed to π → π* transitions with significant charge-transfer character from the peripheral aryl groups to the central triazine core.

The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity.

| Transition Type | Approximate λmax (nm) | Assignment | Reference |

|---|---|---|---|

| π → π | ~250 | Localized on benzene (B151609) rings | |

| π → π (ICT) | ~325 | Intramolecular Charge Transfer (Aryl → Triazine) |

Photophysical Properties and Optoelectronic Behavior of Aryl Substituted 1,3,5 Triazines

Photonic Absorption and Emission Characteristics

The interaction of aryl-substituted 1,3,5-triazines with light is fundamental to their function in optoelectronic applications. This section delves into the absorption and emission properties of these compounds, with a focus on the influence of their molecular structure.

Aryl-substituted 1,3,5-triazines typically exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The UV-Vis absorption spectra of various triazine derivatives show a high-energy absorption band generally located between 270–325 nm. mdpi.com For many extended 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, a lower-energy absorption band is also observed, which can extend into the visible range, sometimes beyond 400 nm. mdpi.com

| Compound Family | Typical Absorption Range (nm) | Key Spectral Features |

| Extended 2,4,6-Triphenyl-1,3,5-Triazines | 270-325 (high energy), >400 (low energy) | Bathochromic shift with electron-releasing substituents. |

| General Aryl-Substituted 1,3,5-Triazines | ~270-325 | Strong absorption in the UV region. |

This table provides a generalized overview based on available data for related compounds.

Many aryl-substituted 1,3,5-triazines are known to be luminescent, a property that is central to their use in OLEDs. For example, some extended 2,4,6-triphenyl-1,3,5-triazine derivatives exhibit significant luminescence in solution, with fluorescence quantum yields that can be as high as 0.80 for certain fluorenyl derivatives. mdpi.com The photoluminescence of 1,3,5-triazine (B166579) derivatives with diphenylacetylene (B1204595) side chains has also been investigated, showing quantum yields greater than 46% in chloroform (B151607). researchgate.net

The Stokes shift, which is the difference between the absorption and emission maxima, is another important characteristic. In solution, this shift can be on the order of 66–114 nm for some triazine derivatives. researchgate.net In solid-state films, a larger Stokes shift is often observed, which can be indicative of excimer formation. researchgate.net

The electroluminescence of these materials is harnessed in OLEDs, where the triazine core often serves as an electron-transporting or host material. Aromatic dendrimers with a 2,4,6-triphenyl-1,3,5-triazine core have been utilized in the construction of OLEDs, demonstrating their beneficial light-emission properties. nih.gov

When incorporated into coordination complexes, aryl-substituted 1,3,5-triazines can act as ligands, participating in metal-to-ligand charge transfer (MLCT) transitions. These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital. libretexts.org

In platinum(II) complexes with the related ligand 2,4-di(2′-pyridyl)-6-(p-tolyl)-1,3,5-triazine, the electron-deficient nature of the triazine ring and the extended π-system lead to a red-shift in both the ¹MLCT absorption and ³MLCT emission bands compared to complexes with terpyridyl ligands. acs.org However, this is often accompanied by a reduction in both the emission efficiency and lifetime from the ³MLCT state. acs.org The energy of the ¹MLCT band can be tuned by changing the ancillary ligands on the metal center. acs.org For instance, in a series of platinum(II) complexes, the ¹MLCT energy decreases when moving from a chloride ligand to pentynyl and then to phenylacetylide ligands. acs.org

| Complex Type | Transition | Emission Wavelength (nm) | Lifetime |

| Platinum(II) with chloride ligand | ¹π,π* | 460 | - |

| Platinum(II) with pentynyl ligand | ³MLCT | ~615 | ~180 ns |

| Platinum(II) with phenylacetylide ligand | Mixed | 460 and 622 | - |

Data from studies on 2,4-di(2′-pyridyl)-6-(p-tolyl)-1,3,5-triazine complexes. acs.org

The singlet (S₁) and triplet (T₁) energy levels are critical parameters that govern the photophysical behavior of these molecules, particularly in the context of OLEDs. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key determinant of these energy levels. In some triazine-based organic light emitters, HOMO energy levels have been determined to be around -5.83 eV to -5.96 eV, with LUMO levels at approximately -2.88 eV to -2.71 eV. rsc.org

The energy difference between the S₁ and T₁ states (ΔE_ST) is particularly important for processes like thermally activated delayed fluorescence (TADF). Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict these energy levels. nih.gov For some triphenyl-s-triazine derivatives, the lowest singlet excitation (S₁) is predicted to have a relatively low intensity, while higher singlet states (S₆, S₉, S₁₀, S₁₂) contribute to the stronger absorption peaks. researchgate.net

Excited State Dynamics and Deactivation Mechanisms

Understanding how an excited molecule returns to its ground state is crucial for controlling its photophysical properties. The deactivation pathways determine whether a molecule will emit light (fluorescence or phosphorescence) or lose energy through non-radiative processes.

Upon photoexcitation, aryl-substituted 1,3,5-triazines can undergo several deactivation processes. In many triazine derivatives, the excited state can become localized on one of the aryl branches following vibrational relaxation. mdpi.com

For related heterocyclic systems like triazoles, excited-state intramolecular proton transfer (ESIPT) can be a significant deactivation pathway, leading to a decrease in fluorescence emission. rsc.org In other systems, intersystem crossing (ISC) from the initially populated singlet excited state to a triplet state is a key process. The efficiency of ISC can be influenced by the molecular geometry and the presence of heavy atoms. nih.gov The subsequent decay from the triplet state can occur via phosphorescence or non-radiative decay. Theoretical studies on related systems suggest that out-of-plane ring deformations can provide an efficient pathway for internal conversion from the excited state back to the ground state. rsc.org In some cases, photochemical reactions such as C-N or N-N bond cleavage can occur from the triplet state. researchgate.net

Ultrafast Excited-State Proton Transfer (ESIPT) Processes and Intramolecular Hydrogen Bonding

The photostability of certain aryl-substituted 1,3,5-triazines, particularly those designed as ultraviolet (UV) absorbers, is often attributed to an efficient and ultrafast excited-state intramolecular proton transfer (ESIPT) mechanism. sci-hub.se This process requires the presence of an intramolecular hydrogen bond (IMHB), typically formed between a hydroxyl group on a phenyl substituent and a nitrogen atom of the triazine ring. sci-hub.se For ESIPT to occur in a derivative of 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine, one of the phenyl rings would need to be substituted with a hydroxyl group at the ortho-position, such as in 2-(2'-hydroxyphenyl) benzimidazole (B57391) (HBI) derivatives. nih.gov

Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group (enol form) to the triazine nitrogen (keto form) on a femtosecond to picosecond timescale. sci-hub.senih.gov This creates a transient keto-tautomer which has a large Stokes shift, meaning it emits light at a significantly longer wavelength than its absorption. The molecule then quickly reverts to its ground-state enol form through a non-radiative decay pathway, effectively dissipating the absorbed UV energy as heat without undergoing photodegradation. sci-hub.se This rapid, reversible cycle is fundamental to the function of triazine-based UV absorbers. Studies on related systems show ESIPT time constants can be as fast as 300 fs. nih.gov The presence and strength of the IMHB are crucial for this process and can be confirmed using techniques like IR spectroscopy and computational analysis. sci-hub.se

Triplet Transient Absorption and Emission Lifetimes

The triplet excited states of aryl-substituted 1,3,5-triazines play a significant role in their photophysical behavior, particularly when incorporated into metal complexes. For platinum(II) complexes featuring a 2,4-di(2′-pyridyl)-6-(p-tolyl)-1,3,5-triazine ligand, the triplet state characteristics are heavily influenced by the ancillary ligands. acs.org

For instance, pentynyl-containing platinum(II) complexes of this triazine ligand exhibit a moderate triplet transient absorption with a positive band extending from approximately 510 nm to 820 nm. acs.org The lifetime of this transient species is around 200 ns and is assigned to the triplet metal-to-ligand charge transfer (³MLCT) excited state. acs.org These complexes also show ³MLCT-based emission at around 615 nm, with lifetimes of approximately 180 ns. acs.org In contrast, a similar complex with a phenylacetylide ligand displays emission from both a ligand-centered state (460 nm) and a ³MLCT state (622 nm), while the chloride-containing analogue only shows ligand-originated emission. acs.org

In other systems, such as Ir(III) complexes functionalized with a 2,4,6-triphenyl-1,3,5-triazine group, the character of the lowest triplet state (T1) is sensitive to solvent polarity. rsc.org In non-polar media, the T1 state has mixed ³MLCT and ligand-centered character. As solvent polarity increases, the T1 state gains intraligand charge transfer (ILCT) character, a change that can be tracked with transient absorption spectroscopy and significantly affects the complex's photoluminescent properties. rsc.org

Structure-Property Relationships in Photophysical Behavior

The optical and electronic properties of this compound and its analogues are not fixed but can be systematically tuned by modifying their chemical structure. These structure-property relationships are key to designing molecules for specific applications.

Influence of Peripheral Substituent Electronic Character on Optical Properties

The electronic nature of substituents on the peripheral aryl rings profoundly impacts the photophysical properties of 1,3,5-triazine derivatives. The 1,3,5-triazine core is electron-deficient, making it an excellent acceptor unit in donor-acceptor (D-A) architectures. mdpi.comdntb.gov.ua

Attaching electron-releasing (donor) groups, such as methoxy (B1213986) (-OMe) or diphenylamino (-NPh₂), to the phenyl rings results in a bathochromic (red) shift of the lowest-energy absorption band. mdpi.com This is due to a decrease in the HOMO-LUMO energy gap, facilitating an intramolecular charge transfer (ICT) from the donor-substituted periphery to the triazine core upon excitation. Conversely, attaching electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) can reverse the direction of the charge transfer. mdpi.com The table below, based on data for 2,4,6-tris(phenylethynyl)phenyl-1,3,5-triazine derivatives, illustrates this trend.

| Substituent (X) | Absorption Max (λabs) in CH₂Cl₂ (nm) | Emission Max (λem) in CH₂Cl₂ (nm) | Quantum Yield (ΦF) |

| H | 408 | 448 | 0.53 |

| OMe | 419 | 462 | 0.72 |

| NPh₂ | 436 | 506 | 0.61 |

| CN | 403 | 436 | 0.05 |

| NO₂ | 413 | - | - |

| Data derived from studies on extended 2,4,6-triphenyl-s-triazines. mdpi.com |

This tunability allows for the precise engineering of a molecule's color and emission characteristics. mdpi.comresearchgate.net

Effects of Ligand Coordination Environment in Metal Complexes

When an aryl-substituted triazine acts as a ligand in a metal complex, its photophysical properties are significantly altered by the coordination environment, which includes the metal ion, other ancillary ligands, and counterions. acs.orgacs.org In platinum(II) complexes with a 2,4-di(2′-pyridyl)-6-(p-tolyl)-1,3,5-triazine ligand, the nature of the monodentate ligand (e.g., chloride, pentynyl, phenylacetylide) dictates the energy of the metal-to-ligand charge transfer (MLCT) bands. acs.org

The energy of the ¹MLCT absorption band decreases in the order: chloride > pentynyl > phenylacetylide. acs.org This trend directly impacts the emission properties. The chloride complex shows only ligand-based emission, whereas the pentynyl and phenylacetylide complexes exhibit emission from the ³MLCT state, which is lower in energy. acs.org The counteranion can also influence the nonlinear transmission properties of these complexes. acs.org The electron-deficient triazine ring generally causes a red-shift in the MLCT bands compared to analogous terpyridyl complexes, though often with a reduction in emission efficiency and lifetime. acs.org

Role of π-Conjugation Length and System Extension

Extending the π-conjugated system of aryl-substituted triazines by introducing linkers like ethynyl (B1212043) groups or additional aromatic rings systematically modifies their optical properties. mdpi.comnih.gov Generally, increasing the length of the π-conjugation leads to a bathochromic shift in the absorption and emission spectra, as it lowers the energy of the π-π* transitions. beilstein-journals.org

In a series of star-shaped triazine-phenylene-carbazole molecules, increasing the number of bridging phenylene units was found to strongly impact molecular conformation, intramolecular charge transfer (ICT), and intersystem crossing (ISC) rates. nih.gov Similarly, studies on oligomers with a 1,3,5-triazine core and varying numbers of fluorene (B118485) bridge units showed that the ICT formation time increased with the number of bridges, rising from 1.9 ps to 6.3 ps. rsc.org This demonstrates that extending the π-system not only shifts spectral positions but also influences the rates of fundamental photophysical processes. nih.govrsc.org

Intermolecular Interactions and Excimer Formation in Solid-State Films

In the solid state, intermolecular interactions between 1,3,5-triazine derivatives can lead to photophysical properties that are distinct from those observed in dilute solutions. A common phenomenon is the formation of excimers (excited-state dimers), which typically results in a broad, structureless, and red-shifted emission band compared to the monomer emission. researchgate.net

For 1,3,5-triazine derivatives with diphenylacetylene side chains, cast films exhibited a significantly larger Stokes shift (132–211 nm) compared to their chloroform solutions (66–114 nm), which is strong evidence for excimer formation. researchgate.net The tendency to form excimers can be controlled by dispersing the triazine derivatives in a polymer matrix. Dispersion in polystyrene, for example, was shown to effectively separate the triazine molecules, suppressing excimer formation and resulting in emission spectra similar to that in solution. researchgate.net The underlying forces for these interactions involve attractions between the electron-poor surface of the triazine ring and the electron-rich surfaces of adjacent aryl groups. rsc.org

Computational and Theoretical Investigations of 2,4 Diphenyl 6 P Tolyl 1,3,5 Triazine and Its Analogues

Quantum Chemical Calculation Methodologies

Quantum chemical calculations provide fundamental insights into the molecular structure, stability, and electronic properties of 2,4-diphenyl-6-(p-tolyl)-1,3,5-triazine and related compounds. These methodologies are essential for rationalizing experimental observations and guiding the design of new materials with tailored properties. researchgate.netnih.gov

Density Functional Theory (DFT) for Ground State Electronic Structure and Stability

Density Functional Theory (DFT) has become a primary tool for investigating the ground-state electronic structure of triazine derivatives due to its favorable balance of computational cost and accuracy. ohio-state.edu DFT calculations are routinely used to optimize the molecular geometry of these compounds, providing insights into bond lengths, bond angles, and torsional angles that define their three-dimensional structure. nih.govd-nb.info

Functionals such as B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) are commonly paired with basis sets like 6-31G(d,p) to model the molecular structures of triazine derivatives. nih.govd-nb.info These calculations are not limited to vacuum conditions; implicit solvation models like the Polarizable Continuum Model (PCM) are employed to simulate the influence of a solvent environment on the molecular structure and properties. researchgate.netgriffith.edu.au The stability of the optimized structures is confirmed by frequency calculations, ensuring that the obtained geometry corresponds to a minimum on the potential energy surface, characterized by the absence of imaginary frequencies. griffith.edu.au DFT is also applied to determine various molecular properties, such as pKa values, which are crucial for understanding the behavior of triazines in different pH environments. tcu.edu

| Methodology | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| DFT | B3LYP | 6-31G(d,p) | Molecular Structure Optimization | nih.govd-nb.info |

| DFT | PBE0 | 6-31G(d,p) | Frontier Molecular Orbital Analysis | researchgate.net |

| DFT | M06-2X | 6-311++G(2d,2p) | pKa Calculations in SMD Solvent | tcu.edu |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Transitions

To investigate the behavior of these molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. ohio-state.edursc.org It allows for the calculation of electronic excited states, providing information on vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra. researchgate.netmdpi.com This method is invaluable for understanding the optical properties of this compound and its analogues. researchgate.net

TD-DFT calculations, often performed on the DFT-optimized ground-state geometries, can predict the absorption and emission spectra of the molecules. researchgate.netgriffith.edu.au For instance, functionals like CAM-B3LYP are used with basis sets such as 6-31G++(d,p) to study optoelectronic properties. nih.gov The accuracy of TD-DFT allows for the rationalization of observed solvatochromic shifts, where the absorption or emission wavelengths change with solvent polarity. mdpi.com This suggests differences in the polarization of the ground and excited states. mdpi.com While highly effective, TD-DFT has known limitations, particularly in accurately describing certain types of excited states like long-range charge-transfer and Rydberg states, due to issues with standard exchange-correlation functionals. rsc.orgq-chem.com

| Application | Computational Details | Finding | Reference |

|---|---|---|---|

| Vertical Excitations | TD-DFT at B3LYP/6-311G level | Calculated five excited states for naphthopyrazolotriazines. | mdpi.com |

| Absorption Spectra | TD-DFT with CAM-B3LYP/6-31G++(d,p) | Studied optoelectronic properties and absorption spectra of 1,2,4-triazine (B1199460) derivatives. | nih.gov |

| Optical Properties | TD-DFT at PBE0/6-31G(d,p) level | Investigated electronic, optical, and charge transport properties of star-shaped triazine molecules. | nih.govfrontiersin.org |

| Absorption/Emission Data | TDDFT with state-specific solvation | Offers a reliable method for calculating both absorption and emission data for triazine dyes. | researchgate.netgriffith.edu.au |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a key component of the computational analysis of triazine derivatives. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.govd-nb.info

In many triazine-based systems, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting triazine core. nih.govd-nb.infofrontiersin.org For example, in star-shaped molecules with a 2,4,6-triphenyl-1,3,5-triazine (B147588) core, the LUMOs are mainly distributed on the triazine and diketopyrrolopyrrole moieties, while the HOMOs are located on other parts of the structure. nih.govfrontiersin.org This spatial separation of the HOMO and LUMO is indicative of intramolecular charge transfer upon excitation. The HOMO-LUMO gap can be tuned by introducing different substituent groups, which in turn affects the optical and electronic properties of the molecule. nih.govfrontiersin.org A smaller energy gap generally corresponds to a red-shift in the absorption spectrum. frontiersin.org

| Compound Type | HOMO Localization | LUMO Localization | HOMO-LUMO Gap (Eg) Significance | Reference |

|---|---|---|---|---|

| Star-shaped 2,4,6-triphenyl-1,3,5-triazine derivatives | Mainly on diketopyrrolopyrrole (DPP) and triphenylamine (B166846) (TPA) arms | Mainly on DPP arms and triazine (TPTA) core | Tunable by substituents; correlates with absorption wavelength. | nih.govfrontiersin.org |

| N,N′-diphenyl-6-piperidin-1-yl- nih.govresearchgate.netmdpi.com-triazine-2,4-diamine | Indicates intramolecular charge transfer | Indicates intramolecular charge transfer | Used to deduce properties like ionization potential and electronegativity. | nih.gov |

| 1,2,4-Triazine derivatives for DSSCs | Sulfur atom, triazine, and phenyl groups (donor) | Triazine and phenyl groups (acceptor) | Reduction in Eg value favors red-shift of electronic absorption. | d-nb.inforesearchgate.net |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge delocalization and hyperconjugative interactions within a molecule, providing insights into its stability. nih.govwisc.edu The analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, often referred to as the second-order perturbation energy (E(2)). researchgate.net

For triazine derivatives, NBO analysis helps to understand the stability arising from intramolecular charge transfer. nih.gov Significant stabilization energies are often found for π → π* and n → π* interactions. researchgate.net For instance, in a study of N,N'-diphenyl-6-piperidin-1-yl- nih.govresearchgate.netmdpi.com-triazine-2,4-diamine, NBO analysis was used to analyze the stability arising from hyperconjugative interactions and charge delocalization. nih.gov Similarly, for 1,2,4-triazine derivatives studied for dye-sensitized solar cells, NBO analysis revealed that n → π* interactions had larger energy magnitudes than π → π* interactions, indicating their importance to the molecules' stability. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. zhangqiaokeyan.com This approach is particularly useful for predicting the properties of new, unsynthesized molecules, thereby guiding experimental efforts.

QSPR models have been developed to predict the optical properties of triazine derivatives. zhangqiaokeyan.com In one study, a QSPR model was constructed for a group of bis(s-triazin-2-yl)-4,4'-diamino-2,2'-disulphostilbene fluorescent brightening agents. zhangqiaokeyan.com The degree of whiteness was chosen as the key parameter for the QSPR study, and a quantitative correlation was found using simple and multiple regression analysis with Hammett and Taft constants as substituent descriptors. zhangqiaokeyan.com This model successfully guided the design of two new brighteners with high predicted whiteness, which was later confirmed by synthesis. zhangqiaokeyan.com Such models are powerful tools for the rational design of new materials with desired optical characteristics. While not specifically on this compound, these studies on analogous triazine structures demonstrate the applicability of the QSPR approach to this class of compounds. zhangqiaokeyan.comnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful approach to understanding the dynamic behavior of molecules, including conformational changes and intermolecular interactions, at an atomic level. nih.gov For this compound and its analogues, MD simulations can elucidate how the molecule folds and interacts with its environment, which is crucial for predicting its behavior in various systems. pnnl.gov

MD simulations have been used to investigate the interactions between triazine derivatives and other molecules, such as proteins or other small molecules. nih.gov These simulations can reveal key intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking, which govern the stability of molecular complexes. fao.orgrsc.org For example, studies on triazine-based inhibitors have used MD simulations to explore the stability of the ligand-protein complex, identifying crucial amino acid residues involved in the binding. rsc.orgnih.gov The results of such simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the system over time. nih.gov

| System Studied | Key Findings | Simulation Time | Reference |

|---|---|---|---|

| Triazine-based inhibitors with h-DAAO | Identified key interacting residues (Gly313, Arg283, Tyr224, Tyr228) and the importance of hydrogen bonds and hydrophobic interactions. | Not Specified | rsc.orgnih.gov |

| Triazine-based pharmacophores with microbial proteins | Demonstrated stable complexes with excellent binding energies against proteins from E. coli, M. tuberculosis, and C. albicans. | 40 ns | nih.gov |

| Triazine-based polymers | Showed conformational order due to hydrogen bonding and other interactions, illustrative of protein secondary structure. | Not Specified | pnnl.gov |

MD simulations are also employed to model the structure and properties of larger systems, such as triazine-based polymers and supramolecular assemblies. rsc.orgrsc.org These simulations can predict the morphology and self-organization of these materials, which are often difficult to characterize experimentally. rsc.org

For covalent triazine-based frameworks (CTFs), a class of porous polymers, MD simulations have been used to generate atomistic models. rsc.org This approach involves packing monomer and triazine ring building blocks into a simulation box and then forming covalent bonds, followed by relaxation and optimization through MD simulations. rsc.org The simulated models can then be used to predict properties like surface area, pore volume, and gas adsorption isotherms, which have shown excellent agreement with experimental data. rsc.orgrsc.org

In the realm of supramolecular chemistry, MD simulations can model the self-assembly of triazine derivatives into ordered structures. pnnl.gov These simulations help in understanding the non-covalent interactions that drive the formation of these assemblies and can guide the design of new functional materials with tailored properties. For example, simulations of sequence-defined triazine-based polymers have revealed conformational ordering due to hydrogen bonding, which is reminiscent of protein secondary structures. pnnl.gov

Theoretical Prediction of Crystal Structures and Solid-State Packing

The prediction of crystal structures and the phenomenon of polymorphism (the ability of a solid material to exist in more than one form or crystal structure) are of significant interest in materials science and pharmaceuticals. Theoretical methods, particularly lattice energy calculations, play a crucial role in this area. nih.gov

Lattice energy is the energy released when gaseous ions combine to form a solid ionic compound. youtube.com While this compound is a molecular solid, the principles of lattice energy calculations can be extended to predict the most stable packing arrangements of molecules in a crystal. By calculating the lattice energies of various hypothetical crystal structures (polymorphs), it is possible to identify the most thermodynamically stable form. nih.govyoutube.com

Computational methods, often based on density functional theory (DFT), are used to calculate the lattice energies. nih.gov For a given molecule, a crystal structure prediction study would involve generating a multitude of possible packing arrangements and then ranking them based on their calculated lattice energies. The structures with the lowest lattice energies are considered the most likely to be observed experimentally. nih.gov For example, a theoretical study on 2,4,6-trinitro-1,3,5-triazine (TNTA) predicted seven possible crystal structures, with the Pna21 space group being the most stable due to its lowest lattice energy. nih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal packing. mdpi.commdpi.comelsevierpure.comcore.ac.uk The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates.

The analysis of the Hirshfeld surface provides a detailed picture of the close contacts between neighboring molecules. This information can be summarized in a 2D "fingerprint plot," which is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). crystalexplorer.netresearchgate.netmdpi.com Different types of intermolecular interactions, such as hydrogen bonds, C-H···π interactions, and π-π stacking, have characteristic appearances in the fingerprint plot. researchgate.net

| Interaction Type | Percentage Contribution | Reference |

|---|---|---|

| H···H | 34.8% | mdpi.com |

| C···H | 16.4% | mdpi.com |

| N···H | 8.0% | mdpi.com |

| O···H | 7.1% | mdpi.com |

| C···N | 4.0% | mdpi.com |

| C···C | 1.6% | mdpi.com |

Advanced Materials Applications of 1,3,5 Triazine Derivatives

Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), particularly for phosphorescent (PHOLED) and Thermally Activated Delayed Fluorescence (TADF) devices, the host material plays a critical role in achieving high efficiency and operational stability. rsc.orgsigmaaldrich.com The 1,3,5-triazine (B166579) moiety is a key component in the design of electron-transporting and bipolar host materials due to its inherent electron-deficient character. ossila.comgoogle.com

Design and Synthesis of Bipolar Triazine-Carbazole/Fluorene (B118485) Hybrid Hosts

The development of bipolar host materials, which possess both electron-transporting and hole-transporting capabilities, is a crucial strategy for achieving balanced charge injection and transport within the emissive layer of an OLED, leading to improved device performance. rsc.orgmdpi.com A common design strategy involves hybridizing the electron-accepting 1,3,5-triazine core with electron-donating moieties such as carbazole (B46965) or fluorene. nih.gov

In this molecular architecture, the 1,3,5-triazine unit serves as the electron-transporting component, while the carbazole or fluorene unit facilitates hole transport. A key design principle is to achieve a high triplet energy (ET) in the host material, which is essential to prevent the quenching of the triplet excitons of the phosphorescent or TADF emitter. For instance, in derivatives of 2,4-diphenyl-1,3,5-triazine, a carbazole unit can be introduced to one of the phenyl rings. The spatial separation of the Highest Occupied Molecular Orbital (HOMO), primarily located on the carbazole donor, and the Lowest Unoccupied Molecular Orbital (LUMO), centered on the triazine acceptor, is a hallmark of these bipolar designs. rsc.org

For example, the synthesis of 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz), a close analog of a carbazole-functionalized 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine, demonstrates this principle. rsc.orgelsevierpure.comsarex.com The introduction of the carbazole group imparts hole-transporting properties, while the diphenyl-triazine core maintains strong electron affinity. Similarly, fluorene derivatives can be integrated with the triazine core to create bipolar hosts with high thermal stability and well-defined HOMO-LUMO separation. researchgate.net The synthetic route to these materials often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential nucleophilic substitution reactions. semanticscholar.orgresearchgate.net

Optimization of Host Properties for Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a highly efficient alternative to traditional fluorescent and phosphorescent materials in OLEDs. The performance of TADF emitters is highly dependent on the properties of the host material. researchgate.net An optimized host should not only have a high triplet energy but also facilitate efficient reverse intersystem crossing (rISC) from the triplet to the singlet state of the TADF emitter. researchgate.net

For triazine-based hosts, tuning the electronic properties and steric environment is crucial for optimizing TADF performance. The substitution pattern on the triazine core and the nature of the donor group (e.g., carbazole) can influence the energy gap between the singlet and triplet excited states (ΔEST) of the guest emitter. researchgate.net For instance, the meta-substitution of a carbazole donor onto a phenyl-triazine core, as seen in 9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (m-CzTrz), can lead to a less twisted conformation compared to its ortho-substituted isomer. semanticscholar.org This can result in dramatically higher hole and electron mobilities, which are beneficial for TADF devices. semanticscholar.org

Furthermore, the host material can influence the TADF efficiency by creating a specific dielectric environment that minimizes the rISC barrier. researchgate.net By carefully selecting the host, the energy levels of the charge-transfer states can be fine-tuned to be resonant with the local triplet state of the TADF emitter, thereby maximizing the efficiency of the TADF process. researchgate.net

Performance Evaluation in Phosphorescent OLED Devices

The effectiveness of 1,3,5-triazine-based bipolar hosts is ultimately determined by their performance in fabricated OLED devices. Derivatives of 2,4-diphenyl-1,3,5-triazine, particularly those hybridized with carbazole, have demonstrated excellent performance in both blue and green PHOLEDs.

For instance, devices using DPTPCz (3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole) as the host material have shown high external quantum efficiencies (EQEs). A blue PHOLED based on DPTPCz achieved a maximum EQE of 14.4%, while a green device reached an impressive 21.2%. rsc.orggoogle.com Notably, these devices also exhibited very low efficiency roll-off, maintaining high efficiencies even at high brightness levels. rsc.orggoogle.com

Similarly, TRZ-DBC1 (7-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-7H-dibenzo[a,g]carbazole), another bipolar host with a diphenyl-triazine core, has been used to fabricate highly efficient yellow and green PHOLEDs. A yellow device with TRZ-DBC1 as the host demonstrated a remarkable current efficiency of 71.4 cd/A and an EQE of 25.4%. nih.gov A green PHOLED using a related dibenzocarbazole-triazine host, TRZ-DBC2 , also showed excellent performance with a current efficiency of 75.9 cd/A and an EQE of 24.7%. nih.gov

| Host Material | Emitter Color | Max. EQE (%) | Max. Current Efficiency (cd/A) | Reference |

|---|---|---|---|---|

| DPTPCz | Blue | 14.4 | - | rsc.orggoogle.com |

| DPTPCz | Green | 21.2 | - | rsc.orggoogle.com |

| TRZ-DBC1 | Yellow | 25.4 | 71.4 | nih.gov |

| TRZ-DBC2 | Green | 24.7 | 75.9 | nih.gov |

Ultraviolet Absorbers and Photostabilizers

Beyond their applications in organic electronics, 1,3,5-triazine derivatives are also prominent as high-performance ultraviolet (UV) absorbers and photostabilizers for various materials, including plastics and coatings. Their function is to protect materials from the degrading effects of UV radiation by absorbing harmful UV rays and dissipating the energy through harmless pathways. nih.gov

Molecular Design Principles for High-Efficiency UV Absorption

The effectiveness of a UV absorber is determined by its ability to strongly absorb UV radiation in the desired wavelength range (typically UVA and UVB) and its long-term stability under UV exposure. For triazine-based UV absorbers, particularly those of the hydroxyphenyl-triazine class, several molecular design principles are key to their high efficiency:

Conjugated π-Electron System: The triazine ring, along with the attached phenyl groups, forms a conjugated system that is responsible for the absorption of UV light. researchgate.net The extent of this conjugation influences the absorption spectrum. researchgate.net

Intramolecular Hydrogen Bonding: A crucial feature of hydroxyphenyl-triazine UV absorbers is the presence of a hydroxyl group at the ortho-position of a phenyl ring attached to the triazine core. This allows for the formation of a strong intramolecular hydrogen bond with one of the nitrogen atoms of the triazine ring. This hydrogen bond creates a six-membered chelate ring that plays a vital role in the photostabilization mechanism.

Substitution for Solubility and Compatibility: The introduction of various substituent groups, such as alkyl or alkoxy chains, onto the phenyl rings can be used to tailor the solubility and compatibility of the UV absorber with the polymer matrix it is intended to protect. This ensures that the UV absorber is well-dispersed and does not leach out of the material over time.

Mechanisms of Photostability and Non-Radiative Energy Dissipation

The exceptional photostability of hydroxyphenyl-triazine UV absorbers is attributed to an efficient mechanism for dissipating the absorbed UV energy without causing photodegradation of the absorber molecule or the surrounding material. This process involves the following key steps:

UV Absorption and Proton Transfer: Upon absorption of a UV photon, the molecule is promoted to an excited state. This excited state undergoes an ultrafast intramolecular proton transfer from the hydroxyl group to the nitrogen atom of the triazine ring.

Energy Dissipation: The resulting keto-imine tautomer is in a lower energy state and rapidly returns to the ground state through non-radiative decay pathways, primarily by releasing the energy as heat. nih.gov

Reverse Proton Transfer: In the ground state, a reverse proton transfer occurs, regenerating the original enol form of the molecule.

This rapid, reversible cycle allows the triazine UV absorber to dissipate large amounts of UV energy without undergoing permanent chemical change, thus providing long-lasting protection to the host material. nih.govnih.gov The entire process occurs on a picosecond timescale, making it highly efficient.

Polymeric and Supramolecular Architectures

The 1,3,5-triazine ring is a valuable building block in materials science due to its planar, C3-symmetric structure and distinct electron-deficient nature. These characteristics are leveraged in the construction of a variety of advanced polymeric and supramolecular structures. The incorporation of the this compound moiety, a derivative of the well-studied 2,4,6-triphenyl-1,3,5-triazine (B147588), allows for the fine-tuning of electronic, photophysical, and morphological properties in these materials. The phenyl and p-tolyl substituents provide steric bulk and opportunities for π-stacking interactions, while the triazine core imparts thermal stability and influences the material's electron-transporting capabilities.

Synthesis of π-Conjugated Polyaryleneethynylenes Incorporating Triazine Units

π-conjugated polyaryleneethynylenes are a class of polymers characterized by alternating aromatic (arylene) and acetylene (B1199291) (ethynylene) units. The inclusion of a 1,3,5-triazine heterocycle into the polymer backbone is a key strategy for developing materials with specific electronic properties, particularly for applications in organic electronics. The electron-deficient triazine ring can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer, facilitating electron injection and transport.

The primary synthetic route to these polymers is the Sonogashira cross-coupling reaction. researchgate.net This method involves the palladium- and copper-catalyzed polycondensation of a dihalo-triazine monomer with a diethynyl-aromatic comonomer. researchgate.net For instance, a series of π-conjugated poly(aryleneethynylene)s have been successfully synthesized by reacting dibromophenyl-1,3,5-triazine monomers with various alkyl-substituted diethynylbenzene or diethynylfluorene comonomers. researchgate.net These reactions typically achieve high yields and produce polymers with number-average molecular weights in the range of 5,000–10,000 g/mol , which are soluble in common organic solvents. researchgate.net

While direct polymerization of this compound is not typical, a halogenated derivative, such as 2,4-bis(4-bromophenyl)-6-(p-tolyl)-1,3,5-triazine, could serve as the dihalo-monomer. Coupling this with a comonomer like 1,4-diethynylbenzene (B1207667) would yield a polyaryleneethynylene incorporating the specific triazine structure. The resulting polymers are often photoluminescent in both solution and solid states and can exhibit semi-crystalline properties. researchgate.net The modification of the main-chain structure allows for the tuning of LUMO and HOMO levels, making these materials adaptable for various optoelectronic applications. researchgate.net

Table 1: Properties of Triazine-Containing π-Conjugated Polymers This table presents representative data for analogous polymer systems to illustrate expected properties.

| Polymer Type | Synthesis Method | Mn ( g/mol ) | Emission Color | LUMO Level (eV) |

| Poly(triazine-alt-diethynylbenzene) researchgate.net | Sonogashira Coupling | 5,000 - 10,000 | Photoluminescent | Not Reported |

| Poly(triazine-alt-fluorene) researchgate.net | Sonogashira Coupling | 5,000 - 10,000 | Photoluminescent | Not Reported |

| Poly(thienyl-triazine-alt-fluorene) researchgate.net | Suzuki Coupling | 11,200 | Blue | -3.06 |

| Poly(thienyl-triazine-alt-benzene) researchgate.net | Suzuki Coupling | 8,900 | Blue-Green | -2.86 |

Dendrimers and Hyperbranched Polymers Based on Triazine Cores

The rigid, C3-symmetric geometry of the 1,3,5-triazine unit makes it an ideal core for the construction of dendrimers and hyperbranched polymers. These three-dimensional macromolecules have unique properties, including low viscosity, high solubility, and a high density of terminal functional groups. frontiersin.orgrsc.org

Dendrimers: Aromatic dendrimers using a 2,4,6-triphenyl-1,3,5-triazine core exhibit improved thermal stability and beneficial photophysical properties due to enhanced electron-transfer processes. nih.gov The synthesis of these molecules is often multi-step, building generations of dendritic arms (dendrons) around the central triazine unit. nih.govnih.govresearchgate.net For example, novel aromatic dendrimers have been synthesized based on a 2,4,6-triphenyl-1,3,5-triazine core, showing potential for use in Organic Light-Emitting Diodes (OLEDs) and as photocatalysts. nih.govresearchgate.net The synthetic strategies allow for the attachment of various dendrons, such as those containing fluorene, carbazole, or phenoxazine, to tune the final properties of the dendrimer. nih.gov While specific dendrimers based on this compound are not prominently featured in the literature, its structural similarity to the triphenyl-triazine core suggests its suitability for creating analogous architectures with slightly modified electronic properties due to the tolyl group.

Hyperbranched Polymers (HPs): Unlike the perfectly structured dendrimers, HPs are synthesized in a more straightforward one-pot reaction and contain dendritic, linear, and terminal units. rsc.orgresearchgate.net The Suzuki coupling reaction is a common method for synthesizing HPs with a triazine core. researchgate.net For instance, HPs have been prepared using a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core unit and polyfluorene chain arms. researchgate.netresearchgate.net By controlling the ratio of the triazine core to the fluorene arms, the absorption and emission spectra of the resulting polymers can be tuned. researchgate.net These polymers exhibit good thermal stability and solubility. researchgate.net A hyperbranched polymer incorporating this compound could be synthesized from a precursor like 2,4-diphenyl-6-(4-bromophenyl)-1,3,5-triazine, which could act as an AB2-type monomer in a polycondensation reaction.

Covalent Triazine-Based Frameworks (CTFs) for Adsorption and Sensing Applications

Covalent Triazine-based Frameworks (CTFs) are a class of porous organic polymers constructed from 1,3,5-triazine rings connected by aromatic linkers. mdpi.compreprints.org These materials are known for their high thermal stability, permanent porosity, and nitrogen-rich chemical structure, making them excellent candidates for gas adsorption, separation, and sensing. preprints.orgresearchgate.net

CTFs are typically synthesized via the ionothermal trimerization of aromatic nitrile monomers (e.g., dicyanobenzene) in molten zinc chloride at high temperatures (400-600 °C). mdpi.com Alternatively, Friedel-Crafts reactions using 2,4,6-trichloro-1,3,5-triazine and aromatic linkers can produce CTFs under milder conditions. researchgate.net A more recent strategy involves the direct aromatic nucleophilic substitution to form the C-C bonds of the framework. rsc.org

The resulting CTFs possess high Brunauer-Emmett-Teller (BET) specific surface areas, often exceeding 1000 m²/g, and well-defined micropores. mdpi.comresearchgate.net These structural features are responsible for their high capacity for gas uptake. For example, CTFs have demonstrated excellent performance in the adsorption of CO₂, H₂, and iodine vapor. mdpi.comresearchgate.netossila.com The nitrogen-rich pores of the CTF provide favorable interaction sites for guest molecules. A CTF synthesized from 2,4,6-trichloro-1,3,5-triazine and N,N′-diphenyl-N,N′-di(m-tolyl)benzidine showed a high BET surface area of 592 m²/g and an excellent iodine capture capacity of 3.93 g/g. researchgate.net

The specific compound this compound is a pre-formed triazine unit. To incorporate it into a CTF, it would need to be functionalized with reactive groups, such as nitriles or halides, on the phenyl or tolyl rings to enable polymerization. The resulting framework would benefit from the inherent properties of the triazine core, with potential applications in selective adsorption and sensing.

Table 2: Properties and Applications of Covalent Triazine-Based Frameworks (CTFs) This table presents data for various CTFs to illustrate their typical characteristics.

| CTF Name/Monomer | Synthesis Method | BET Surface Area (m²/g) | Application Highlight |

| TDPDB-CTF researchgate.net | Friedel-Crafts | 592 | Iodine Capture (3.93 g/g) & Sensing |

| CTF-1 (from 1,4-dicyanobenzene) preprints.org | Ionothermal | ~790 | CO₂ Adsorption |

| pBN-CTF-10-550 mdpi.com | Ionothermal | up to 1460 | CO₂/CH₄ Separation |

| CMOP-1 (from TEPT) ossila.com | Click Polymerization | 431 | CO₂ (1.85 mmol/g) & H₂ (2.94 mmol/g) Uptake |

Role of Triazine as Linkers in Supramolecular Complexes

In supramolecular chemistry, 1,3,5-triazines serve as versatile building blocks or "linkers" for creating large, ordered assemblies through non-covalent interactions. The planarity and threefold symmetry of the triazine ring are crucial for directing the self-assembly of complex architectures. researchgate.net

The nitrogen atoms in the triazine ring are weakly basic and can participate in hydrogen bonding, acting as hydrogen bond acceptors. researchgate.net This property is fundamental to its role in molecular recognition and the formation of supramolecular structures like rosettes, tapes, or higher-ordered dendrimer assemblies. researchgate.net For example, melamine, a simple triazine derivative, is well-known for its ability to form extensive hydrogen-bonded networks with cyanuric acid.

Fluorescent Sensor Development

The electron-deficient nature of the 1,3,5-triazine ring makes its derivatives promising candidates for the development of fluorescent sensors. The mechanism of sensing often relies on the modulation of the fluorophore's emission intensity (quenching or enhancement) upon interaction with a specific analyte. nih.gov

Triazine-based materials can act as sensors for various substances, including nitroaromatic explosives and iodine. researchgate.netresearchgate.net For example, the detection of 2,4,6-trinitrophenol (TNP), a common explosive and environmental pollutant, can be achieved using fluorescent materials. nih.govresearchgate.net The sensing mechanism often involves a combination of photoinduced electron transfer (PET) from the excited state of the electron-rich sensor to the electron-poor nitroaromatic analyte, and resonance energy transfer (RET) if there is sufficient spectral overlap. nih.gov

Covalent triazine-based frameworks (CTFs) have shown particular promise in this area. A CTF synthesized via a Friedel-Crafts reaction was reported to be an outstanding fluorescent sensor for iodine, with a high Stern-Volmer quenching constant (Ksv) of 5.83 × 10⁴ L mol⁻¹. researchgate.net The porous and electron-rich nature of the framework facilitates the diffusion and interaction with iodine, leading to efficient fluorescence quenching. Similarly, composite materials that incorporate CTFs have been developed for the highly sensitive and selective detection of TNP in water, with limits of detection in the picomolar range. researchgate.net

While fluorescent sensors based specifically on this compound are not widely documented, its electronic properties make it a suitable platform. The triphenyl-triazine core provides the necessary photoluminescence, and its electron-transporting character can be exploited in quenching-based sensing mechanisms. The phenyl and tolyl groups can be functionalized to introduce specific binding sites for target analytes, thereby enhancing the selectivity of the sensor.

Future Research Directions and Outlook for 2,4 Diphenyl 6 P Tolyl 1,3,5 Triazine Research

Exploration of Novel and Sustainable Synthetic Methodologies

While traditional methods for synthesizing 2,4,6-triaryl-1,3,5-triazines are established, future research will increasingly prioritize the development of green and sustainable synthetic protocols. The emphasis is on minimizing waste, reducing energy consumption, and avoiding hazardous reagents and solvents. researchgate.net

Key areas for future synthetic exploration include:

Catalytic Cyclotrimerization: Research into novel catalytic systems for the cyclotrimerization of nitriles is a promising avenue. For instance, the use of low-valent titanium species has shown potential for catalyzing the formation of 2,4,6-triaryl-1,3,5-triazines under milder conditions than traditional methods. researchgate.net Future work could focus on developing even more efficient and recyclable catalysts to improve the atom economy and scalability of this reaction for producing asymmetrically substituted triazines like 2,4-diphenyl-6-(p-tolyl)-1,3,5-triazine.

Microwave and Ultrasound-Assisted Synthesis: Green chemistry techniques such as microwave irradiation and sonochemistry are being explored to accelerate reaction times and improve yields for triazine derivatives. researchgate.netmdpi.com These methods often allow for reactions to be conducted in more environmentally benign solvents, including aqueous media, representing a significant step towards sustainable production. mdpi.com Optimizing these techniques for the specific synthesis of this compound could offer a more efficient and eco-friendly alternative to conventional heating. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of triazine derivatives to flow reactors could enable more efficient large-scale production with improved purity and reproducibility.

C-H Activation Strategies: Direct arylation through C-H activation represents a highly atom-economical approach to functionalizing the triazine core or the pendant aryl rings. Developing methodologies to selectively introduce phenyl and p-tolyl groups onto a pre-formed triazine ring via C-H activation would be a significant advancement, bypassing the need for pre-functionalized starting materials.

Advancement in Optoelectronic Applications and Device Performance

The electron-deficient 1,3,5-triazine (B166579) ring makes it an excellent component for electron-transporting and hole-blocking layers in organic electronic devices. nih.govuniss.it Future research on this compound will focus on fine-tuning its electronic properties to enhance the performance of next-generation optoelectronics. mdpi.com

Organic Light-Emitting Diodes (OLEDs): Much effort has been dedicated to improving the properties of triazine-based materials for OLEDs by introducing various substituents. uniss.it Future work will likely involve creating derivatives of this compound to act as high-performance host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. ossila.com By strategically modifying the peripheral phenyl and tolyl groups, it is possible to modulate the HOMO/LUMO energy levels and triplet energy to optimize charge balance and energy transfer within the OLED device, leading to higher efficiency and longer operational stability. rsc.org

Solar Cells: Triazine-based molecules are being investigated for various roles in organic solar cells (OSCs) and perovskite solar cells (PSCs). nih.gov The strong electron-accepting nature of the triazine core makes it a suitable candidate for non-fullerene acceptors in OSCs. Research could explore derivatives of this compound as acceptor materials or as interfacial layers that improve charge extraction and device stability.

Exciplex and Charge-Transfer Emitters: The combination of electron-donating groups (like carbazole) with the electron-accepting triazine core can lead to the formation of exciplexes, which are useful for creating highly efficient OLEDs. researchgate.net Investigating systems where this compound or its derivatives act as the acceptor component in exciplex-forming pairs could lead to new, efficient lighting technologies. researchgate.net

| Triazine Derivative | HOMO (eV) | LUMO (eV) | Application/Key Finding |

|---|---|---|---|

| OTrPhCz | -5.83 | -2.88 | Blue OLED emitter; EQE of 2.64% rsc.org |

| OTrPhCzBr | -5.96 | -2.71 | Active in thermally activated delayed fluorescence (TADF) rsc.org |

| DTBT | -6.1 | -3.4 | Efficient hole-blocking in green OLEDs; EQE of 17.5% |

| Ir-meta (Ir(ppy)₃ complex with triazine) | Polarity-sensitive T1 state | Potential for sensing applications due to polarity-controlled photoluminescence rsc.org |

Integration with Emerging Fields in Materials Science and Nanotechnology

The rigid, planar, and electronically distinct nature of the this compound scaffold makes it an ideal building block for constructing advanced supramolecular architectures and nanomaterials.

Covalent Triazine Frameworks (CTFs): CTFs are a class of porous organic polymers with high thermal stability and permanent porosity. nih.gov Future research could utilize monomers derived from this compound to synthesize novel CTFs. acs.org By controlling the synthetic method, such as through Friedel-Crafts alkylation or ionothermal synthesis, CTFs with tailored pore sizes and functionalities could be developed for applications in gas storage, separation, and heterogeneous catalysis. acs.orgresearchgate.net

Dendrimers and Hyperbranched Polymers: The C₃ symmetry of the triazine core is well-suited for the construction of dendrimers and hyperbranched polymers. nih.govmdpi.com Using this compound as a core or as a branching unit could lead to novel dendritic materials with applications in photocatalysis, light-harvesting, and chemical sensing. nih.gov These highly branched, monodisperse molecules offer unique processing and functional properties compared to their linear polymer counterparts. nih.gov

Two-Dimensional (2D) Materials: The field of 2D materials beyond graphene is rapidly expanding. researchgate.netdiva-portal.org There is an opportunity to explore the self-assembly of this compound and its derivatives on various substrates to form ordered 2D molecular crystals. Such materials could exhibit interesting anisotropic electronic properties, finding use in next-generation nanoelectronics and optoelectronic devices.

Development of More Sophisticated Computational Models and Predictive Design Strategies

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new materials. Future research will rely heavily on more advanced and predictive computational models to guide the synthesis of triazine-based compounds with desired properties.

High-Throughput Screening: By combining density functional theory (DFT) with machine learning algorithms, it will be possible to perform high-throughput virtual screening of large libraries of this compound derivatives. This approach can rapidly identify candidates with optimal electronic properties (e.g., HOMO/LUMO levels, triplet energies) for specific applications like OLEDs or solar cells, thereby prioritizing synthetic efforts. nih.gov

Predicting Solid-State Properties: While DFT is excellent for single-molecule properties, accurately predicting the performance of a material often requires understanding its solid-state packing and intermolecular interactions. Future computational work will focus on developing and applying models, such as crystal structure prediction algorithms and quantitative structure-activity relationship (3D-QSAR) models, to better forecast the bulk properties and device performance of triazine-based materials. nih.govnih.gov

Modeling Excited-State Dynamics: For optoelectronic applications, understanding the behavior of molecules in their excited state is crucial. Advanced time-dependent DFT (TD-DFT) and other theoretical methods will be employed to model excited-state dynamics, including rates of fluorescence, phosphorescence, and intersystem crossing. nih.govmdpi.com This can provide deep insights into the mechanisms behind TADF and phosphorescence, enabling the rational design of more efficient emitters.

| Computational Method | Application for Triazine Research | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Predicting molecular structure, electronic properties (HOMO/LUMO), and stability. | nih.govnih.govtandfonline.com |

| Time-Dependent DFT (TD-DFT) | Calculating absorption spectra and modeling excited-state properties for optoelectronics. | nih.govmdpi.com |

| Hirshfeld Surface Analysis | Studying intermolecular interactions in the crystal structure. | nih.govresearchgate.net |

| 3D-QSAR Modeling | Building structure-activity relationship models to guide the design of more potent compounds. | nih.gov |

| ReaxFF Molecular Dynamics | Simulating thermal decomposition and pyrolysis mechanisms. | nih.gov |

Q & A

Basic: What are the optimal synthetic routes for 2,4-diphenyl-6-(p-tolyl)-1,3,5-triazine, and how are yields maximized?

The compound is synthesized via Cu(OAc)₂-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Key parameters include:

- Reaction conditions : Catalytic Cu(OAc)₂ under oxygen atmosphere at elevated temperatures (e.g., 80–100°C).

- Yield optimization : A yield of 88% is achieved by controlling stoichiometry and reaction time, with purification via recrystallization .

- Validation : Structural confirmation is performed using ¹H/¹³C NMR and melting point analysis (196–197°C, matching literature values) .

Advanced: How do catalytic nanocomposites enhance the synthesis of 1,3,5-triazine derivatives like this compound?

MNP-[Dop-OH]-CuBr₂ nanocomposites improve catalytic efficiency through:

- High surface area : Facilitates reactant adsorption and reduces activation energy.

- Reusability : Stable over multiple cycles without significant loss in activity, critical for scalable synthesis.

- Mechanistic role : The CuBr₂ sites mediate oxidative coupling, while the magnetic nanoparticle (MNP) core enables easy separation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Distinct aromatic proton signals (δ 8.72 ppm for phenyl groups, δ 2.40 ppm for p-tolyl methyl) confirm substitution patterns .

- IR spectroscopy : Absence of -OH or -NH stretches verifies the absence of unreacted precursors.

- X-ray crystallography : Resolves intramolecular hydrogen bonding and planar triazine ring geometry in solid-state structures (analogous studies in related triazines) .

Advanced: How does structural modification of the triazine core influence photophysical properties?

- Electron-withdrawing groups : Enhance electron-deficient character, improving applications in light-emitting materials.

- Substituent positioning : Para-substituted aryl groups (e.g., p-tolyl) reduce steric hindrance, promoting π-π stacking in polymers. Comparative studies show emission spectra shifts dependent on substituent electronic effects .

Basic: What are the known biological activities of 1,3,5-triazine derivatives, and how might they apply to this compound?

- Antimicrobial activity : Triazine derivatives exhibit selective inhibition of gram-positive bacteria (e.g., Streptococcus mutans) via disruption of cell wall synthesis .

- Anticancer potential : Imine-triazine hybrids demonstrate cytotoxicity against triple-negative breast cancer cells through kinase inhibition .

Note : Empirical validation for this compound is required, as activity varies with substitution .

Advanced: How can data contradictions in NMR and crystallographic analyses be resolved for triazine derivatives?

- Dynamic vs. static disorder : Discrepancies in NMR splitting vs. crystallographic symmetry arise from dynamic motion in solution. Use variable-temperature NMR to probe conformational flexibility .

- Crystallization solvents : Polar solvents (e.g., MeCN) may stabilize specific conformers, altering observed melting points or spectral data .

Basic: What are the material science applications of this compound?

- Polymer additives : Acts as a UV stabilizer by absorbing high-energy photons and dissipating heat, preventing polymer photodegradation .

- Coordination chemistry : Serves as a ligand for transition metals (e.g., Ag⁺) in MOFs, leveraging its nitrogen-rich scaffold .

Advanced: What computational methods support the design of triazine-based materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten